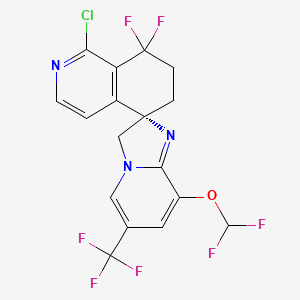
Hif-2|A-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hif-2|A-IN-8 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumor progression . This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hif-2|A-IN-8 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties . Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure the compound meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Hif-2|A-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include derivatives with enhanced stability, solubility, and biological activity .
Applications De Recherche Scientifique
Hif-2|A-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the role of HIF-2α in various biochemical pathways . In biology, it helps researchers understand the mechanisms of hypoxia response and its impact on cellular functions . In medicine, this compound is being investigated for its potential to treat cancers that exhibit high levels of HIF-2α activity . Additionally, it has industrial applications in the development of new therapeutic agents and diagnostic tools .
Mécanisme D'action
Hif-2|A-IN-8 exerts its effects by selectively inhibiting HIF-2α, thereby disrupting the transcriptional activation of hypoxia-responsive genes . This inhibition affects various molecular targets and pathways involved in angiogenesis, erythropoiesis, and tumor progression . By blocking HIF-2α activity, this compound can reduce tumor growth and enhance the effectiveness of other cancer therapies .
Comparaison Avec Des Composés Similaires
Hif-2|A-IN-8 is unique compared to other HIF inhibitors due to its high selectivity for HIF-2α . Similar compounds include HIF-1α inhibitors and other HIF-2α inhibitors, such as PT2385 . While HIF-1α inhibitors target a different isoform of the hypoxia-inducible factor, this compound specifically targets HIF-2α, making it more suitable for cancers that predominantly rely on HIF-2α activity . This selectivity enhances its therapeutic potential and reduces off-target effects .
Propriétés
Formule moléculaire |
C17H11ClF7N3O |
|---|---|
Poids moléculaire |
441.7 g/mol |
Nom IUPAC |
(2S)-1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |
InChI |
InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2/t15-/m1/s1 |
Clé InChI |
OARXSQSRBRVMQA-OAHLLOKOSA-N |
SMILES isomérique |
C1CC(C2=C([C@]13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
SMILES canonique |
C1CC(C2=C(C13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


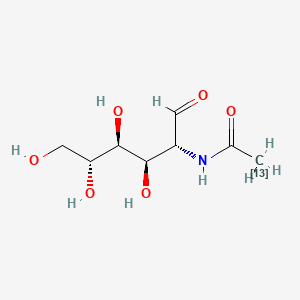

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)


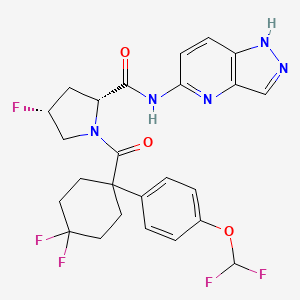
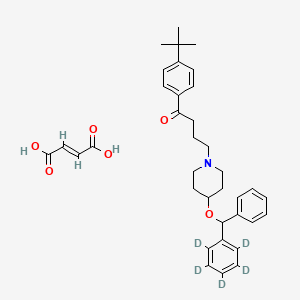

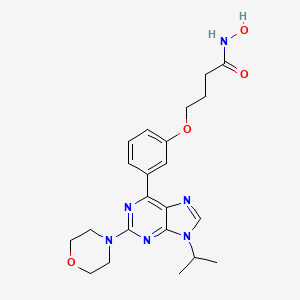
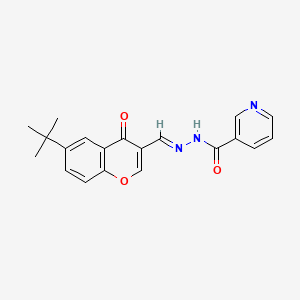
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
